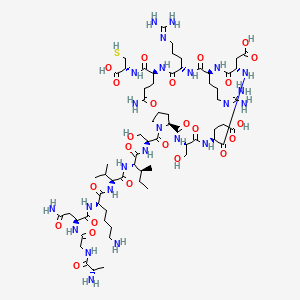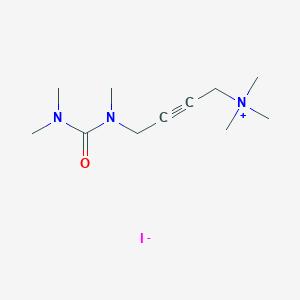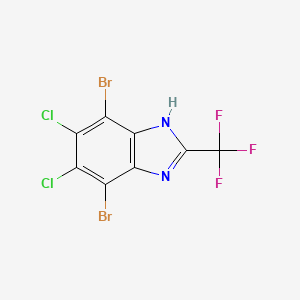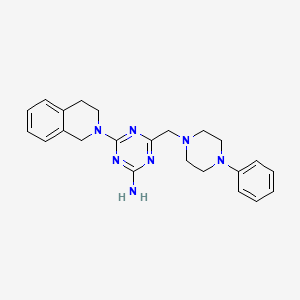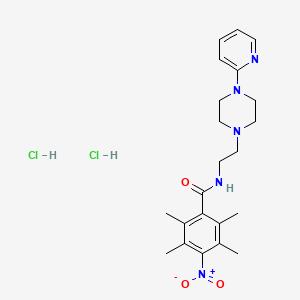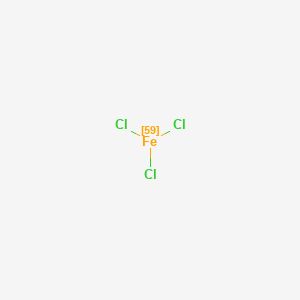![molecular formula C41H40BNO B13737418 N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate](/img/structure/B13737418.png)
N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate is a complex organic compound with the molecular formula C47H44BNO It is known for its unique structure, which includes a benzoyl group attached to a benzyl group, further connected to a trimethyl ammonium group, and paired with a tetraphenylborate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate typically involves a multi-step process. One common method includes the reaction of 4-benzoylbenzyl chloride with trimethylamine to form the quaternary ammonium salt. This intermediate is then reacted with sodium tetraphenylborate to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate can undergo various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohols or amines.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties and drug delivery systems.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, modulating their activity. The trimethyl ammonium group can enhance the compound’s solubility and facilitate its transport across biological membranes. The tetraphenylborate anion can stabilize the overall structure and contribute to its unique properties.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[methacryloyl]ethyl) ammonium tetraphenylborate
- N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate
Uniqueness
N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its trimethyl ammonium group enhances solubility and transport properties, making it more versatile compared to similar compounds.
Propiedades
Fórmula molecular |
C41H40BNO |
|---|---|
Peso molecular |
573.6 g/mol |
Nombre IUPAC |
(4-benzoylphenyl)methyl-trimethylazanium;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C17H20NO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-18(2,3)13-14-9-11-16(12-10-14)17(19)15-7-5-4-6-8-15/h1-20H;4-12H,13H2,1-3H3/q-1;+1 |
Clave InChI |
GEYJOQFVQYBXHI-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C[N+](C)(C)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


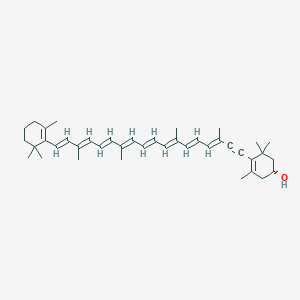
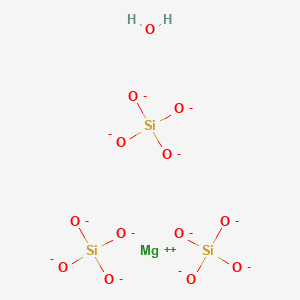
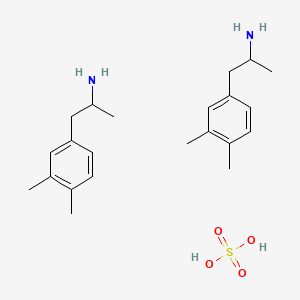

![3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13737348.png)
![[(Phenylmethoxy)methoxy]methanol](/img/structure/B13737353.png)
